molecular formula C7H5BrO2 B121576 2-Bromo-3-hydroxybenzaldehyde CAS No. 196081-71-7

2-Bromo-3-hydroxybenzaldehyde

Cat. No. B121576
M. Wt: 201.02 g/mol
InChI Key: OHXPHMPERMIICA-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybenzaldehyde is a compound that has been synthesized and identified through various chemical reactions. It is a derivative of benzaldehyde with a bromine atom and a hydroxyl group attached to the benzene ring. This compound has been a subject of interest due to its potential as an intermediate in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-3-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by a rapid deprotection step to yield the desired bromobenzaldehydes with good overall yields . Additionally, an unexpected formation of 2-bromo-3-hydroxybenzaldehyde was observed when brominating 3-hydroxybenzaldehyde, which contradicts some literature reports .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to confirm the identity of 2-bromo-3-hydroxybenzaldehyde. This technique provides detailed information about the molecular structure, including the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

2-Bromo-3-hydroxybenzaldehyde can undergo further chemical transformations to produce various organic compounds. For instance, it has been converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, demonstrating its utility as a synthetic intermediate . Other reactions involving 2-bromobenzaldehydes include their use in the synthesis of 1-aryl-1H-indazoles , 3-methyleneindan-1-ols , 3-(alkylamino)isoindolin-1-ones , and 3-phenoxy-1,3-dihydro-1-isobenzofuranones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromo-3-hydroxybenzaldehyde are not detailed in the provided papers, related compounds have been studied to understand the effects of bromine substitution on their properties. For example, bromine substitution has been shown to affect the linear and nonlinear optical properties of benzaldehyde derivatives, as well as their kinetic stability and intermolecular interactions . These findings can provide insights into the behavior of 2-bromo-3-hydroxybenzaldehyde in various chemical environments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-3-hydroxybenzaldehyde has been identified in the bromination of 3-hydroxybenzaldehyde, where it is converted into other complex molecules like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, as supported by X-ray crystallographic analysis (Otterlo et al., 2004).

Analytical Methods

  • Gas chromatography has been employed for the separation and determination of bromo-hydroxybenzaldehydes, demonstrating the potential for simple, fast, accurate, and precise analysis of these compounds (Shi Jie, 2000).

Environmental and Material Science

  • In environmental science, bromo-hydroxybenzaldehydes have been used as modifiers in octadecyl silica disks for preconcentration of trace amounts of copper(II) ions in water samples. This application is valuable for the extraction, recovery, and detection of copper in various samples (Fathi & Yaftian, 2009).

Pharmaceutical and Biological Research

  • In the field of pharmaceutical research, derivatives of bromo-hydroxybenzaldehydes, such as 5-Bromo-2-hydroxybenzaldehyde, have been used to synthesize benzofuran derivatives, indicating potential medicinal applications (Bossio et al., 1991).

Materials Chemistry

  • Bromo-hydroxybenzaldehydes have been studied in the context of materials chemistry, particularly in the development of silanes and silane-based compounds. These studies are essential for understanding the reactions and potential applications of these compounds in various industrial processes (Velzen, 1984).

Safety And Hazards

2-Bromo-3-hydroxybenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.

properties

IUPAC Name

2-bromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXPHMPERMIICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395411
Record name 2-Bromo-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hydroxybenzaldehyde

CAS RN

196081-71-7
Record name 2-Bromo-3-hydroxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-hydroxybenzaldehyde
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Record name 2-Bromo-3-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

The suspension of 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol) and sodium acetate (6.72 g, 0.08 mol) in acetic acid (40 mL) was warmed until a clear solution was obtained and then cooled to room temperature. To this mixture was dropwise added a solution of bromine in glacial acetic acid (10 mL) over 15 min. After the addition, the reaction mixture was stirred for 2 h and then poured into ice-water. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined extracts were dried over anhydrous Na2SO4 and concentrated. The residue was re-crystallized from dichloromethane to afford the product (2.3 g, yield 28%). 1H NMR (400 MHz, DMSO-d6 δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
172 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
WAL van Otterlo, JP Michael, MA Fernandes… - Tetrahedron letters, 2004 - Elsevier
… showed in fact that a mixture of the regioisomers 2 and 4 (ratio 1:2) was obtained in the bromination of 1 and we were able to obtain predominantly 2-bromo-3-hydroxybenzaldehyde 4 …
Number of citations: 15 www.sciencedirect.com
X Yun, Y Xie, JPL Ng, BYK Law, VKW Wong, P Coghi - Molbank, 2022 - mdpi.com
… The other cycloaddition partner, acetylenic intermediate 4, was generated by O-alkylation of 2-bromo-3-hydroxybenzaldehyde 3 with propargyl bromide (1.5 equiv.) and anhydrous K 2 …
Number of citations: 2 www.mdpi.com
J Yorke, J Sanford, A Decken, A Xia - Inorganica Chimica Acta, 2010 - Elsevier
… The iminophosphinite ligands were synthesized through condensation reactions between 2-bromo-3-hydroxybenzaldehyde and 2,4,6-trimethylaniline and 2,6-diisopropylaniline, …
Number of citations: 16 www.sciencedirect.com
DD Vo, M Elofsson - ChemistrySelect, 2017 - Wiley Online Library
… a one pot two-step procedure under MWI.6,16 However, these methods using PdCl 2 (PPh 3 ) 2 are not applicable for bromo derivatives such as 2-bromo-3-hydroxybenzaldehyde 1 a (…
AC Serra, M Pineiro, AMAR Gonsalves… - … of Photochemistry and …, 2008 - Elsevier
Brominated and iodinated derivatives of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin were synthesised directly from the corresponding aldehydes. Photophysical and photochemical …
Number of citations: 70 www.sciencedirect.com
M Harmata, NL Calkins, RG Baughman… - The Journal of Organic …, 2006 - ACS Publications
… The synthesis of 1 could be achieved by a simple protection of the commercially available 2-bromo-3-hydroxybenzaldehyde under basic conditions to give the protected phenol 2 in 94…
Number of citations: 30 pubs.acs.org
G Stavrakov, M Keller, B Breit - 2007 - Wiley Online Library
… 2-Bromo-3-hydroxybenzaldehyde: A 250 mL flask was … mmol, 40 %) 2-bromo-3-hydroxybenzaldehyde. Flash-column … -formylphenolate (8): 2-Bromo-3-hydroxybenzaldehyde (2.02 g, …
P Salvo - 2015 - ir.library.oregonstate.edu
… 2-bromo-3-hydroxybenzaldehyde. A 250 mL flask was charged with 3-hydroxybenzaldehyde (16.1 g, 0.132 mol), NaOAc (21.6 g, 0.264 mol), iron powder (0.56 g, 10 mmol), and 120 mL …
Number of citations: 0 ir.library.oregonstate.edu
M Ramírez-Osuna, OF Narvaez-Garayzar… - Journal of the Mexican …, 2011 - scielo.org.mx
Synthesis of three brominated enamides, analogs of natural alkaloids isolated from the Tasmanian marine bryozoan Amathia Wilson, were prepared by a sequence of reactions starting …
Number of citations: 1 www.scielo.org.mx
X Li, V Hernandez, FL Rock, W Choi… - Journal of medicinal …, 2017 - ACS Publications
… The chemistry used to synthesize racemic 7-substituted compounds 11–20 and 23–24 (class A) is described in Scheme 1, starting from 2-bromo-3-hydroxybenzaldehyde 37. Phenol 37 …
Number of citations: 127 pubs.acs.org

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